Cas no 79756-69-7 (2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione)
2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione Chemical and Physical Properties
Names and Identifiers
-
- TPI-1
- TPI 1
- 2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione
- 2-(2,5-Dichlorophenyl)-1,4-benzoquinone
- 2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dichlorophenyl)-
- 2',5'-Dichloro-[1,1'-biphenyl]-2,5-dione
- 2-(2,5-dichlorophenyl)-2,5-cyclohexadiene-1,4-dione
- 2-(2',5'-dichlorophenyl)-1,4-benzoquinone
- CBMicro_042121
- Tyrosine Phosphatase Inhibitor 1
- BCP28977
- NSC731240
- STK338097
- AK688821
- 2-(2,5-Dichlorophenyl)-2,5-cyclohexadiene-1,4-dione (ACI)
- 2-(2,5-Dichloro-phenyl)-[1,4]benzoquinone
- 2-(2′,5′-Dichlorophenyl)-1,4-benzoquinone
- CHEMBL5289244
- BDBM50608347
- TPI-1?
- GLXC-01916
- CS-6450
- SCHEMBL8678070
- DA-58682
- 2-(2,5-Dichlorophenyl)-[1,4]benzoquinone
- BIM-0041949.P001
- AKOS002286263
- 79756-69-7
- NSC-731240
- BS-17554
- (2-(2,5-dichlorophenyl)-2,5-cyclohexadiene-1,4-dione)
- TPI 1; TPI1; Tyrosine Phosphatase Inhibitor 1
- DTXSID20359168
- C76549
- S6570
- MFCD00448731
- HY-100463
- 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione
-
- MDL: MFCD00448731
- Inchi: 1S/C12H6Cl2O2/c13-7-1-3-11(14)9(5-7)10-6-8(15)2-4-12(10)16/h1-6H
- InChI Key: ZKHFYORNAYYOTM-UHFFFAOYSA-N
- SMILES: O=C1C=C(C2C(Cl)=CC=C(Cl)C=2)C(=O)C=C1
Computed Properties
- Exact Mass: 251.9744848 g/mol
- Monoisotopic Mass: 251.9744848 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 385
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 253.08
- XLogP3: 2.9
- Topological Polar Surface Area: 34.1
2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CX510-1mg |
2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione |
79756-69-7 | 98+% | 1mg |
620CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CX510-5mg |
2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione |
79756-69-7 | 98+% | 5mg |
1522CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CX510-10mg |
2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione |
79756-69-7 | 98+% | 10mg |
2664CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CX510-50mg |
2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione |
79756-69-7 | 98+% | 50mg |
8695CNY | 2021-05-07 | |
| S e l l e c k ZHONG GUO | S6570-5mg |
TPI-1 |
79756-69-7 | 99.72% | 5mg |
¥1250.07 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S6570-25mg |
TPI-1 |
79756-69-7 | 99.72% | 25mg |
¥4280.92 | 2023-09-15 | |
| ChemScence | CS-6450-5mg |
TPI-1 |
79756-69-7 | >98.0% | 5mg |
$144.0 | 2022-04-26 | |
| ChemScence | CS-6450-10mg |
TPI-1 |
79756-69-7 | >98.0% | 10mg |
$252.0 | 2022-04-26 | |
| ChemScence | CS-6450-50mg |
TPI-1 |
79756-69-7 | >98.0% | 50mg |
$780.0 | 2022-04-26 | |
| ChemScence | CS-6450-100mg |
TPI-1 |
79756-69-7 | >98.0% | 100mg |
$1140.0 | 2022-04-26 |
2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium acetate Solvents: Water ; cooled
2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione Raw materials
2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione Preparation Products
2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione Suppliers
2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione
Comprehensive Overview of 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione (CAS No. 79756-69-7)
2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione (CAS No. 79756-69-7) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound, characterized by its unique quinone structure and dichlorophenyl substitution, serves as a versatile intermediate in the synthesis of various high-value chemicals. Researchers and industry professionals often search for "2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione synthesis" or "CAS 79756-69-7 applications" to explore its potential in advanced material design and pharmaceutical development.
The molecular structure of 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione features a cyclohexadiene core with two carbonyl groups at positions 1 and 4, making it a para-quinone derivative. The presence of 2,5-dichlorophenyl substituents enhances its reactivity, enabling its use in cross-coupling reactions and as a building block for organic electronic materials. Recent studies highlight its role in developing photovoltaic materials and redox-active polymers, aligning with the growing demand for sustainable energy solutions.
In the context of green chemistry, CAS 79756-69-7 has been investigated for its potential in catalytic processes. For instance, its electron-accepting properties make it suitable for designing organic semiconductors, a topic frequently searched by engineers working on flexible electronics and wearable devices. Additionally, its stability under mild conditions has prompted inquiries into "2-(2,5-Dichlorophenyl)quinone solubility" and "storage recommendations," reflecting practical concerns in laboratory settings.
Another area of interest is the compound's utility in medicinal chemistry. While not a drug itself, 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione serves as a precursor for synthesizing bioactive molecules. Searches like "quinone derivatives in drug discovery" underscore its relevance in developing antioxidant and antimicrobial agents. Its mechanism of action often involves redox cycling, a property exploited in designing targeted therapies.
From an industrial perspective, the compound's scalability is a common query, with terms such as "large-scale production of CAS 79756-69-7" appearing in technical forums. Manufacturers emphasize optimizing purity levels (>98%) to meet the stringent requirements of high-performance materials. Analytical techniques like HPLC and NMR are routinely employed to verify its structural integrity, as noted in peer-reviewed journals.
Environmental considerations also play a role in discussions about 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione. Researchers are exploring its biodegradability and eco-friendly synthesis routes, responding to global trends toward sustainable chemistry. Keywords like "green synthesis of quinones" reflect this shift, aligning with regulatory frameworks such as REACH and EPA guidelines.
In summary, 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione (CAS No. 79756-69-7) is a multifaceted compound with applications spanning materials science, catalysis, and pharmaceutical research. Its adaptability to emerging technologies ensures continued relevance in scientific literature and industrial workflows. For those seeking detailed protocols, resources on "handling cyclohexadiene derivatives" or "quinone-based material design" provide further insights into this compound's potential.
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